N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a nitrobenzyl group, and a dimethoxyphenethyl moiety. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the nitrobenzyl group and the dimethoxyphenethyl moiety. Key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of the Nitrobenzyl Group: This step may involve nucleophilic substitution reactions using nitrobenzyl halides.
Attachment of the Dimethoxyphenethyl Moiety: This can be accomplished through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for bulk production.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Affect Gene Expression: Alter the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Assessed for its host ability in supramolecular chemistry.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups and potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N4O7S |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13H,8,10,14-15H2,1-2H3,(H,26,30) |
InChI Key |
OLFUTRPTBOMWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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